molecular formula C8H9FO3S B3030984 4-Fluoro-3-(methylsulfonyl)benzyl alcohol CAS No. 1192347-87-7

4-Fluoro-3-(methylsulfonyl)benzyl alcohol

Cat. No.: B3030984
CAS No.: 1192347-87-7
M. Wt: 204.22
InChI Key: CWRDDRJVAVOIKJ-UHFFFAOYSA-N
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Description

4-Fluoro-3-(methylsulfonyl)benzyl alcohol (CAS 1192347-87-7) is a high-value benzyl alcohol derivative intended for research and development purposes only. It is not for diagnostic or therapeutic uses. This compound features the molecular formula C 8 H 9 FO 3 S and has a molecular weight of 204.22 g/mol . Its structure incorporates two distinct functional groups: a benzyl alcohol and a methylsulfonyl group, positioned meta to each other on a fluorine-substituted benzene ring. This unique arrangement makes it a versatile intermediate in organic synthesis. The compound is particularly valuable in pharmaceutical research as a building block for the construction of more complex molecules. The reactive benzylic alcohol group can undergo functionalization, while the electron-withdrawing methylsulfonyl group can significantly influence the electronic properties of the aromatic system and serve as a hydrogen bond acceptor in molecular recognition. Researchers utilize this compound in exploratory chemistry, including the development of potential kinase inhibitors and other small-molecule therapeutics where the sulfone moiety can enhance metabolic stability and binding affinity. For your research needs, the product is available in various sizes and is handled according to safe laboratory practices. Please consult the product's safety data sheet for detailed handling and hazard information before use.

Properties

IUPAC Name

(4-fluoro-3-methylsulfonylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRDDRJVAVOIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268613
Record name 4-Fluoro-3-(methylsulfonyl)benzenemethanol
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Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192347-87-7
Record name 4-Fluoro-3-(methylsulfonyl)benzenemethanol
Source CAS Common Chemistry
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Record name 4-Fluoro-3-(methylsulfonyl)benzenemethanol
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URL https://comptox.epa.gov/dashboard/DTXSID201268613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(methylsulfonyl)benzyl alcohol
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced to the aromatic ring, followed by the sulfonylation of the methyl group .

Industrial Production Methods

Industrial production of 4-Fluoro-3-(methylsulfonyl)benzyl alcohol often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(methylsulfonyl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

4-Fluoro-3-(methylsulfonyl)benzyl alcohol serves as an important intermediate in the synthesis of biologically active compounds. Its applications in drug development are notable due to the following properties:

  • Anti-inflammatory Potential : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs. The methylsulfonyl group is believed to enhance its pharmacological activity by improving interaction with biological targets.
  • Cancer Therapy : Compounds with similar structures have been investigated for their roles in cancer therapy. The unique functional groups in this compound may allow it to modulate pathways involved in tumor growth and metastasis.
  • Antimicrobial Activity : There is ongoing research into the antimicrobial properties of this compound, which could lead to new treatments for infections caused by resistant bacteria.

Chemical Synthesis

The compound is utilized as a reagent in various chemical reactions, particularly in organic synthesis:

  • Synthesis of Complex Molecules : It acts as a versatile building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Electrophilic Reactions : The presence of the fluorine atom makes this compound a suitable electrophile in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles.

Biological Research

In biological studies, this compound has been used to investigate various biological pathways:

  • Enzyme Inhibition Studies : It can be employed as a probe to study enzyme activities and interactions within biological systems, aiding in the understanding of metabolic pathways.
  • Mechanistic Studies : Research involving this compound focuses on elucidating its mechanisms of action within biological contexts, which is crucial for assessing its therapeutic potential and safety profiles.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(methylsulfonyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methylsulfonyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between 4-fluoro-3-(methylsulfonyl)benzyl alcohol and analogous benzyl alcohol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Functional Groups Applications/Notes
This compound C₈H₉FO₃S 204.22 F (4), SO₂CH₃ (3) Electron-withdrawing sulfonyl Peptide synthesis protective groups
4-Chloro-3-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 210.58 Cl (4), CF₃ (3) Electron-withdrawing CF₃, Cl Intermediate in agrochemicals
4-Fluoro-3-(trifluoromethyl)benzyl alcohol C₈H₆F₄O 194.13 F (4), CF₃ (3) Electron-withdrawing CF₃ Pharmaceuticals, fluorinated building blocks
3-Methoxy-4-(trifluoromethyl)benzyl alcohol C₉H₉F₃O₂ 206.16 OCH₃ (3), CF₃ (4) Electron-donating methoxy Solubility modifier in organic reactions
4-Ethoxy-3-methylbenzyl alcohol C₁₀H₁₄O₂ 166.22 OCH₂CH₃ (4), CH₃ (3) Electron-donating ethoxy, methyl Fragrance and flavor synthesis

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs):

    • The methylsulfonyl (-SO₂CH₃) group in the target compound exhibits stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) or chlorine (-Cl) . This enhances the acidity of the benzyl alcohol's hydroxyl group (pKa ~10–12), facilitating deprotonation in nucleophilic reactions .
    • In contrast, methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are electron-donating, reducing acidity and altering solubility in polar solvents .
  • Comparatively, trifluoromethyl and chlorine substituents are less bulky but still influence regioselectivity in electrophilic substitutions .

Physicochemical Properties

  • Boiling/Melting Points:
    • Compounds with EWGs (e.g., -SO₂CH₃, -CF₃) generally exhibit higher melting points due to increased dipole-dipole interactions. For example, this compound is expected to have a higher melting point than 4-ethoxy-3-methylbenzyl alcohol .
  • Solubility:
    • The sulfonyl group enhances water solubility via hydrogen bonding, whereas trifluoromethyl and chlorine substituents increase lipophilicity, making those compounds more soluble in organic solvents like dichloromethane .

Biological Activity

4-Fluoro-3-(methylsulfonyl)benzyl alcohol is an organic compound featuring a fluorine atom and a methylsulfonyl group attached to a benzyl alcohol structure. Its molecular formula is C10_{10}H11_{11}F1_{1}O3_{3}S, with a molecular weight of approximately 188.22 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The presence of the hydroxyl group (-OH), fluorine atom, and methylsulfonyl group (-SO2_2CH3_3) contributes to the compound's unique chemical reactivity and biological interactions. The electron-withdrawing nature of the fluorine atom and the electron-donating properties of the methylsulfonyl group enhance its solubility and reactivity in biological systems, which may facilitate its interaction with various molecular targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Anti-inflammatory Potential : Preliminary studies suggest that this compound may function as an anti-inflammatory agent, modulating various biological pathways associated with inflammation.
  • Cancer Therapeutics : Compounds with similar structures have been investigated for their roles in cancer therapy, indicating a potential for this compound in oncological applications.
  • Antimicrobial Activity : Similar derivatives have shown promise in antimicrobial applications, suggesting that this compound may also possess such properties.

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific enzymes and receptors. The compound's unique structural features may enhance its binding affinity and selectivity, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals unique attributes that may enhance its biological activity:

Compound NameStructure FeaturesNotable Activities
This compoundFluorine atom, methylsulfonyl groupAnti-inflammatory, potential anticancer
3-Fluoro-4-(methylsulfonyl)benzyl alcoholSimilar structure without specific positioningModerate anti-inflammatory
4-Fluoro-3-(methylsulfanyl)benzyl alcoholSulfanyl instead of sulfonylReduced potency in inflammation

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-Fluoro-3-(methylsulfonyl)benzyl alcohol?

The compound can be synthesized via sulfonation of a fluorinated benzyl alcohol precursor or by introducing the methylsulfonyl group after fluorination. A method involving carbodiimide-mediated coupling (e.g., EDCI and HOBt in chloroform) is effective for ester formation from the alcohol, which can later be hydrolyzed to the desired product . Optimization of reaction conditions, such as temperature (e.g., 0–25°C) and stoichiometry, is critical to achieving yields above 75%.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR can resolve the benzyl alcohol proton (δ ~4.5–5.0 ppm), while ¹⁹F NMR identifies the fluorine environment (δ ~-110 to -120 ppm for aromatic fluorine). The methylsulfonyl group’s electron-withdrawing effect deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm⁻¹), S=O (~1300–1350 cm⁻¹), and C-F (~1100–1250 cm⁻¹) are key identifiers.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~218.04 for C₈H₈FO₃S).

Q. What are the recommended storage conditions to ensure the stability of this compound?

Store in a cool (<25°C), dry environment in airtight containers. Avoid exposure to oxidizing agents, acid chlorides, or moisture to prevent decomposition. Stability studies on similar benzyl alcohols suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How does the electron-withdrawing methylsulfonyl group influence the reactivity of the benzyl alcohol moiety in nucleophilic reactions?

The methylsulfonyl group increases the acidity of the benzyl alcohol -OH (pKa ~12–13 vs. ~15 for unsubstituted benzyl alcohol), enhancing its leaving-group ability in substitution reactions. This property is exploited in peptide synthesis, where the group facilitates selective cleavage under basic conditions. Kinetic studies on analogous compounds show accelerated reaction rates in SN2 mechanisms compared to electron-donating substituents .

Q. What are the challenges in achieving high regioselectivity during the introduction of the methylsulfonyl group in the synthesis of this compound?

Competing sulfonation at the para-position or over-sulfonation can occur. Directed ortho-metalation (DoM) strategies or temporary protective groups (e.g., silyl ethers) for the alcohol moiety can improve regioselectivity. Contradictions in literature yields (e.g., 60–90%) often stem from variations in catalysts (e.g., AlCl₃ vs. H₂SO₄) or reaction times .

Q. How can researchers address discrepancies in reported yields for the synthesis of this compound across different studies?

Systematic analysis of variables such as:

  • Catalyst loading : Higher concentrations of EDCI/HOBt (>1.2 eq.) may reduce side reactions.
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) can affect purity and yield. Reproducibility requires strict control of moisture levels and reaction stoichiometry, as outlined in kinetic studies of analogous prodrug systems .

Q. What mechanistic insights explain the stability of this compound under acidic or basic conditions?

The methylsulfonyl group stabilizes the benzyl alcohol against hydrolysis via resonance and inductive effects. Under strong acidic conditions (pH <2), partial protonation of the sulfonyl oxygen reduces electron withdrawal, increasing susceptibility to hydrolysis. Comparative studies with 4-hydroxybenzyl alcohol (pKa ~10) show the fluoro-sulfonyl derivative resists oxidation up to 100°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-(methylsulfonyl)benzyl alcohol
Reactant of Route 2
4-Fluoro-3-(methylsulfonyl)benzyl alcohol

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